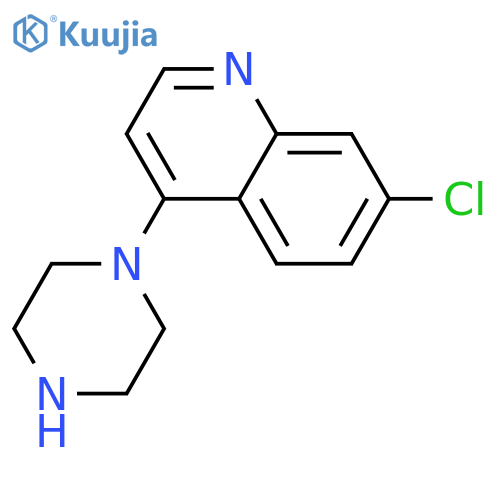

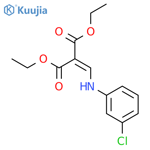

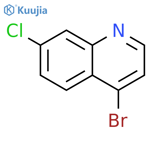

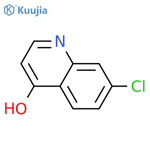

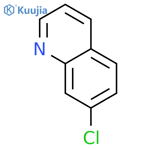

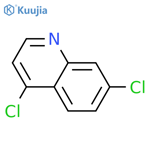

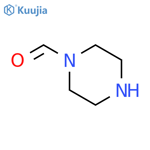

Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety

,

Bioorganic & Medicinal Chemistry Letters,

2019,

29(1),

97-102